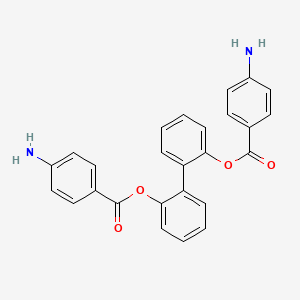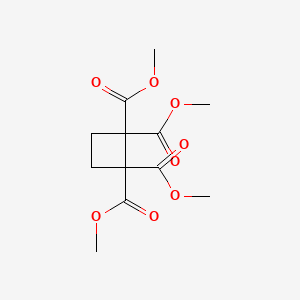
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. While specific information on this exact compound is limited, related compounds have been studied extensively for their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multistep chemical processes. For instance, 2-Hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) was prepared using a multistep synthesis process, demonstrating the complexity often involved in synthesizing such compounds (Anderson et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate was determined using X-ray crystallography (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of similar compounds can vary significantly. For example, the study of methyl [4-(oxoacetyl)phenyl]carbamate showed various reactions leading to the formation of different chemical structures (Velikorodov & Shustova, 2017). This highlights the diverse reactivity patterns these compounds can exhibit.
Physical Properties Analysis
Physical properties such as solubility and crystalline structure are key aspects of these compounds. For instance, certain carbamates exhibit good water solubility, which is important for their practical applications (Anderson et al., 1983).
Chemical Properties Analysis
The chemical properties, such as reactivity towards hydrolysis and the ability to form various derivatives, are crucial for understanding these compounds' utility in different applications. As demonstrated in some studies, carbamate moieties in similar compounds are susceptible to hydrolysis (Anderson et al., 1983).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of Methyl [4-(Oxoacetyl)Phenyl]Carbamate : This research discusses the synthesis of compounds related to (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4-chlorophenyl)carbamate and their transformations to create various derivatives. These derivatives have potential applications in the development of new chemical entities (Velikorodov & Shustova, 2017).
Antineoplastic Activity
- Evaluation of Antineoplastic Activity : A study on the synthesis of related carbamate compounds and their evaluation for antineoplastic (anti-cancer) activity in murine models. Such compounds could be precursors or models for developing new cancer treatments (Anderson, Chang, & Mcpherson, 1983).
Chromatographic Applications
- Chiral Discrimination in Liquid Chromatography : Research into the use of cellulose phenylcarbamate derivatives in chromatography, demonstrating their ability to separate enantiomers, is relevant to the field of analytical chemistry and drug purity testing (Yashima, Yamamoto, & Okamoto, 1996).
Agricultural Applications
- Use in Agriculture for Fungal Disease Control : A study exploring the use of similar carbamate compounds in agriculture, specifically for the sustained release of fungicides. This has implications for improving the efficiency and reducing the environmental impact of agricultural practices (Campos et al., 2015).
Environmental Impact
- Study on Dioxin Impurities in Agrochemicals : Research examining the presence of dioxin impurities in agrochemicals, including carbamates, highlights the environmental and health considerations in the use of these compounds (Masunaga, Takasuga, & Nakanishi, 2001).
Photochemical Properties
- Phototransformation Studies : Investigations into the photochemical behavior of dichlorophen carbamates, which are structurally similar, can provide insights into the environmental fate and photostability of related compounds (Mansfield & Richard, 1996).
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-5-7-11(8-6-10)18-16(22)23-9-19-14(20)12-3-1-2-4-13(12)15(19)21/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXQUDIGJFZATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl N-(4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)